molecular formula C9H14N2O4S2 B5188117 N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide

N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide

Cat. No. B5188117
M. Wt: 278.4 g/mol
InChI Key: KCZGTELGAHMIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide, also known as EMSAM, is a chemical compound that has been widely used in scientific research for its unique properties. EMSAM has been found to have applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide inhibits the activity of CA by binding to the active site of the enzyme. CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting the activity of CA, N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide reduces the production of bicarbonate, which is essential for various physiological processes, including acid-base balance, respiration, and renal function.
Biochemical and Physiological Effects
N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of bicarbonate, which can lead to metabolic acidosis. N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has also been found to reduce intraocular pressure, making it a potential treatment for glaucoma. Additionally, N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CA, making it a useful tool for studying the role of CA in various physiological processes. N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has some limitations. It has a relatively low solubility in water, which can make it challenging to use in aqueous solutions. N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide is also relatively expensive, which can limit its use in some experiments.

Future Directions

N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has several potential future directions. It has been studied as a potential treatment for glaucoma, and further research is needed to determine its efficacy and safety. N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory and oxidative stress-related diseases. Further research is needed to determine the potential of N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide as a therapeutic agent for these conditions. Additionally, N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has been studied as a potential tool for studying the role of CA in various physiological processes, and further research is needed to explore its potential applications in this area.
Conclusion
In conclusion, N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has been found to have applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. It is a potent inhibitor of CA, and its use has been studied in various physiological processes. N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide as a therapeutic agent and a tool for studying the role of CA in various physiological processes.

Synthesis Methods

N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide is synthesized by the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate and methylsulfonyl chloride. The reaction takes place in the presence of triethylamine, and the product is purified by recrystallization. N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has been widely used in scientific research for its ability to inhibit the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has been found to be a potent inhibitor of CA, and its use has been studied in various fields, including biochemistry, pharmacology, and medicinal chemistry.

properties

IUPAC Name

N-ethyl-4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S2/c1-3-10-17(14,15)9-6-4-8(5-7-9)11-16(2,12)13/h4-7,10-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZGTELGAHMIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide

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